Dibutyltin distearate

描述

Context within Organotin Chemistry Research

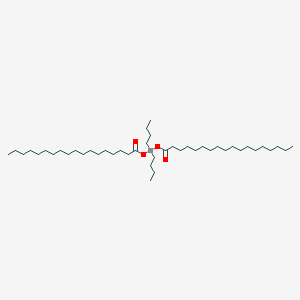

Within the extensive family of organotin compounds, dibutyltin (B87310) distearate (DBTDST) is classified as a diorganotin dicarboxylate. Its structure consists of a central tetravalent tin atom covalently bonded to two n-butyl groups (-C4H9) and two stearate (B1226849) groups (-OOC(CH2)16CH3). The long hydrocarbon chains of the stearate ligands are a defining feature, influencing its physical properties such as solubility and melting point.

Academic research often compares DBTDST with other dibutyltin compounds to understand structure-property relationships. The primary distinction among these compounds lies in the acid-derived ligands, which dictate their stability, reactivity, and application scope. For instance, dibutyltin dilaurate (DBTDL) contains laurate (C12) ligands, while dibutyltin diacetate possesses much shorter acetate (B1210297) ligands. wikipedia.org Dibutyltin maleate (B1232345) is notable for its unsaturated dicarboxylate groups, which impart different reactivity. The synthesis of DBTDST is a subject of study itself, typically involving the esterification reaction between dibutyltin oxide and stearic acid, often by refluxing in a solvent like toluene (B28343) to remove water and drive the reaction to completion. scispace.com

Table 1: Comparison of Selected Dibutyltin Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Dibutyltin distearate | 5847-55-2 | C44H88O4Sn | Contains two stearate (C18:0) groups. sigmaaldrich.com |

| Dibutyltin dilaurate | 77-58-7 | C32H64O4Sn | Contains two laurate (C12:0) groups. chemicalbook.com |

| Dibutyltin diacetate | 1067-33-0 | C12H24O4Sn | Features two short acetate ligands. chemicalbook.com |

| Dibutyltin maleate | 15546-11-9 | C12H20O4Sn | Includes unsaturated maleate ligands. |

Significance and Scope of Academic Inquiry for this compound

The significance of this compound in academic research is primarily linked to its function as a stabilizer in polymer systems. While diorganotin compounds like dibutyltin maleate are extensively used as stabilizers, particularly in PVC, the specific effectiveness of DBTDST has been the focus of targeted studies, especially in different polymer matrices and environmental conditions. scispace.com

A notable area of academic inquiry has been its application in alkyd coatings. scispace.comajol.info Alkyd resins, which are polycondensates used widely in the paint industry, suffer from poor outdoor durability due to photodegradation and hydrolytic degradation. scispace.com Research has been conducted to evaluate the stabilizing effects of DBTDST on these coatings.

One detailed study investigated the effects of varying amounts of this compound on poly(glycerol-phthalate) based alkyd coatings exposed to weathering. scispace.comajol.info The research monitored changes through infrared spectroscopy, gel formation, color development, and tensile strength. ajol.info The findings indicated that the presence of DBTDST effectively reduced degradation reactions. ajol.info The proposed stabilization mechanism involves a competing reaction where dibutyltin radicals compete with atmospheric oxygen for polymer chain radicals, thereby reducing the formation of oxidized polymer chains that lead to degradation. scispace.com

Table 2: Summary of Research Findings on this compound as a Coating Stabilizer

| Monitored Property | Observation in the Presence of this compound | Implication |

|---|---|---|

| Degradation Products | Retarded formation of oxidation products. scispace.com | Reduced chemical degradation of the polymer. |

| Gel Content | Generally increased gel formation. scispace.com | Acts as a surface covering, reducing further penetration of degradants. |

| Tensile Strength | Enhanced tensile strength of the coating. ajol.info | Improved mechanical durability. |

| Embrittlement Time | Elongated the lifespan before embrittlement. ajol.info | Increased service life of the coating. |

Beyond stabilization, its catalytic activity is another facet of academic interest. The tin atom in the compound can act as a Lewis acid, facilitating reactions by lowering the activation energy. This catalytic nature is fundamental to its role in processes like the curing of silicone resins and polyurethanes, making it a model compound for studying the mechanisms of organotin catalysis. chemicalbook.comborchers.com

属性

IUPAC Name |

[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHDRFKHKGNLNW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052247 | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-55-2 | |

| Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl(bis(octadecanoyloxy))stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(stearoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Dibutyltin Distearate

Established Synthetic Routes for Dibutyltin (B87310) Esters

The primary methods for synthesizing dibutyltin esters, including dibutyltin distearate, rely on fundamental esterification and substitution reactions. The two most common precursors are dibutyltin oxide and dibutyltin dichloride, each offering a distinct pathway to the final product.

The most direct and frequently employed method for preparing this compound is the esterification reaction between dibutyltin oxide and stearic acid. This reaction is a condensation process where water is eliminated. To facilitate the reaction and ensure a high yield, the process is typically conducted under heating.

The general chemical equation for this reaction is: (C₄H₉)₂SnO + 2 C₁₇H₃₅COOH → (C₄H₉)₂Sn(OCOC₁₇H₃₅)₂ + H₂O

In a common laboratory and industrial procedure, dibutyltin oxide is reacted with two molar equivalents of stearic acid. scispace.com The reaction is often carried out in a solvent such as toluene (B28343), which forms an azeotrope with the water produced during the reaction. By using a Dean-Stark apparatus, this azeotropic mixture of toluene and water is continuously removed, which drives the reaction equilibrium toward the formation of the ester product. scispace.com The reaction is typically run at the reflux temperature of the solvent for several hours to ensure completion. scispace.com

Table 1: Synthesis of this compound from Dibutyltin Oxide

| Reactants | Solvent | Key Equipment | Conditions | Products |

|---|---|---|---|---|

| Dibutyltin oxide, Stearic Acid | Toluene | Dean-Stark Apparatus | Reflux | This compound, Water |

An alternative route to this compound starts with dibutyltin dichloride. This method can proceed via two main pathways.

One approach involves the direct reaction of dibutyltin dichloride with a salt of the carboxylic acid or with the acid itself in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. For instance, a method has been developed for the synthesis of dibutyltin dilaurate (a similar compound) by reacting dibutyltin dichloride and lauric acid in ethanol (B145695), followed by the addition of sodium ethoxide. google.com The sodium ethoxide acts as a base, reacting with the HCl formed and precipitating as sodium chloride, which can be filtered off. This method avoids the intermediate step of producing dibutyltin oxide and is presented as a more environmentally friendly option as it does not produce toxic wastewater associated with the hydrolysis of dibutyltin dichloride in caustic soda solution. google.com

A second, more indirect pathway involves first converting dibutyltin dichloride to dibutyltin oxide. scispace.com This is achieved by hydrolyzing dibutyltin dichloride with a base, such as potassium hydroxide (B78521), to form dibutyltin dihydroxide, which is then dehydrated by heating to yield dibutyltin oxide. scispace.com This oxide is then subsequently reacted with stearic acid as described in section 2.1.1. scispace.com Fatty acid derivatives of dibutyltin dichloride have also been synthesized by substituting the chloride ions with various fatty acids like myristate, palmitate, and oleate. tandfonline.com

Table 2: Synthesis Pathways from Dibutyltin Dichloride

| Pathway | Reactants | Reagents/Conditions | Intermediate | Final Product |

|---|---|---|---|---|

| Direct Reaction | Dibutyltin dichloride, Stearic acid | Base (e.g., Sodium ethoxide) in ethanol | None | This compound |

| Indirect via Oxide | Dibutyltin dichloride | 1. Base (e.g., KOH) for hydrolysis 2. Heat for dehydration | Dibutyltin oxide | This compound (after reaction with stearic acid) |

Synthesis from Dibutyltin Oxide and Stearic Acid

Mechanistic Investigations of this compound Formation Reactions

The mechanism by which organotin compounds catalyze esterification reactions is generally understood to proceed via a Lewis acid pathway. rsc.org In the formation of this compound from its oxide, the tin atom acts as a Lewis acid.

The proposed mechanism involves several key steps:

Coordination: The organotin compound, in this case, a derivative of dibutyltin, coordinates to the carbonyl oxygen of the stearic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack/Insertion: The alcohol (or in this case, a hydroxyl group on the tin atom from an intermediate species) performs a nucleophilic attack on the activated carbonyl carbon. This can be viewed as an insertion of the carboxylic group into the Sn-O bond of a tin alkoxide or hydroxide intermediate. rsc.org

Proton Transfer & Elimination: A proton is transferred, and a molecule of water is eliminated, leading to the formation of the tin ester.

This mechanism is supported by extensive studies on organotin-catalyzed reactions, such as the synthesis of polyurethanes and alkyd resins. rsc.org The ability of tin(IV) to expand its coordination sphere (its hypervalent property) is crucial for these catalytic processes, allowing for the association of reactant molecules. rsc.org

Advancements in Sustainable Synthesis Approaches for Organotin Compounds

In recent years, there has been a push towards developing more sustainable or "green" synthetic methods for organotin compounds to minimize environmental impact. These advancements focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One notable advancement is the use of microwave-assisted synthesis. This technique has been successfully applied to produce various organotin(IV) derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional thermal methods. orientjchem.org

Process optimization to reduce waste streams is another key area. As mentioned previously, the direct synthesis from dibutyltin dichloride using a base like sodium ethoxide in ethanol eliminates the need for a separate hydrolysis step and avoids the generation of toxic aqueous waste. google.com

Furthermore, research into the recycling of organotin compounds from reaction mixtures is an important aspect of sustainable chemistry. Methods involving liquid-liquid extraction or reversed-phase chromatography have been developed to recover tin-containing by-products, allowing for their potential reuse and reducing the amount of tin released into the environment. google.com

Catalytic Mechanisms and Applications of Dibutyltin Distearate in Polymer Science

Role as a Catalytic Agent in Polymerization Processes

Dibutyltin (B87310) distearate is a highly effective organotin compound utilized extensively as a catalyst in various polymerization reactions. Its primary function is to accelerate reaction rates and influence the final properties of the resulting polymers. Its catalytic activity is central to the production of key industrial polymers, including polyurethanes and silicones.

Polyurethane Synthesis and Curing Catalysis

In the field of polyurethane chemistry, dibutyltin distearate and its close analog, dibutyltin dilaurate (DBTDL), are considered workhorse catalysts. l-i.co.ukpcimag.com They are employed to facilitate the reaction between polyols and isocyanates, which forms the basis of polyurethane production for coatings, adhesives, sealants, and elastomers (CASE) applications. l-i.co.ukpaintistanbulturkcoatcongress.com

The fundamental reaction in polyurethane synthesis is the polyaddition reaction between a hydroxyl group (-OH) from a polyol and an isocyanate group (-NCO) to form a urethane (B1682113) linkage (-NH-COO-). l-i.co.uk this compound significantly accelerates this process. polysciences.comatamankimya.com The catalytic mechanism involves the tin atom acting as a Lewis acid, which coordinates with the reactants to lower the activation energy of the reaction. l-i.co.uk This facilitation ensures the efficient and rapid formation of the polymer backbone, which is critical in industrial manufacturing processes where cure speed is a key parameter. atamankimya.com The catalyst promotes the primary urethane-forming reaction, and its selectivity can be crucial in minimizing side reactions, such as the reaction between isocyanate and water, which produces urea (B33335) and carbon dioxide gas. l-i.co.ukatamankimya.com

Dibutyltin catalysts exert a powerful influence on the kinetics of polyurethane formation. researchgate.net The addition of even small quantities of the catalyst dramatically increases the reaction rate compared to uncatalyzed systems. The catalytic activity is so pronounced that it can reduce polymerization times substantially. researchgate.net

Research has shown that the sequence of catalyst addition can affect the reaction kinetics. For instance, in a system with neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI), the highest reaction rate was observed when the catalyst was added to a mixture of the diol and isocyanate. researchgate.net A slower rate was noted when the catalyst was pre-mixed with the polyol before the isocyanate was introduced, a phenomenon attributed to the formation of a complex between the tin catalyst and the diol. researchgate.net The kinetics of the curing process can be modeled to predict the evolution of the polymer network. inta-csic.espolymerinnovationblog.com For example, the cure kinetics of some polyurethane systems have been found to follow a second-order reaction model. polymerinnovationblog.com

| Catalyst System | Reactants | Key Kinetic Finding | Activation Energy (Ea) |

|---|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | Neopentyl Glycol (NPG) and Toluene Diisocyanate (TDI) | Reaction rate is dependent on the sequence of catalyst addition. Highest rate achieved when catalyst is added to the NPG/TDI mixture. researchgate.net | Not specified |

| Synthetic Dibutyltin Dilaurate (DBTDL) | Hydroxyl-terminated polybutadiene (B167195) (HTPB) and Isophorone diisocyanate (IPDI) | Synthetic catalyst showed higher efficiency compared to a commercial-grade catalyst. | 54.09 kJ/mol |

| Commercial Dibutyltin Dilaurate (DBTDL) | Hydroxyl-terminated polybutadiene (HTPB) and Isophorone diisocyanate (IPDI) | Lower efficiency compared to the specifically synthesized catalyst under the same conditions. | 65.09 kJ/mol |

The catalytic action of this compound directly influences the final physical and mechanical properties of the polyurethane material. By accelerating the polymerization and curing, the catalyst affects properties such as hardness, adhesion, and gloss in coatings. insightsociety.org Studies on polyurethane paints have shown that varying the catalyst concentration and curing conditions (temperature and time) allows for the optimization of these attributes. insightsociety.org For example, the best hardness for a particular automotive paint was achieved at specific catalyst concentrations and drying temperatures. insightsociety.org

In polyurethane foams, the catalyst's role is more complex. The accelerated polymerization kinetics must be balanced with the gas-release reactions responsible for foam expansion. researchgate.net An imbalance can lead to defects in the cellular structure, such as larger or collapsed cells, which in turn affects the foam's density and mechanical performance, including its compressive strength. researchgate.net The use of dibutyltin catalysts generally contributes to creating thermoplastic polyurethanes with excellent tensile strength, elongation, and heat resistance. google.com

| Property | Influence of this compound | Context/System |

|---|---|---|

| Hardness | Increases with optimized catalyst concentration and curing temperature. insightsociety.org | Polyurethane paint for automotive applications insightsociety.org |

| Adhesion | Excellent adhesion (100% in tests) achieved across most tested conditions. insightsociety.org | Polyurethane paint for automotive applications insightsociety.org |

| Gloss | High gloss values (over 90%) are achievable. insightsociety.org | Polyurethane paint for automotive applications insightsociety.org |

| Cell Structure | Accelerated kinetics can create an imbalance with blowing reactions, affecting cell size and structure. researchgate.net | Rigid Polyurethane Foams researchgate.net |

| Tensile Strength & Elongation | Contributes to excellent tensile properties in the final molded product. google.com | Thermoplastic Polyurethane Compositions google.com |

The catalytic efficacy of this compound is rooted in its nature as a Lewis acid. paintistanbulturkcoatcongress.comgoogle.com The tin atom in the organotin molecule possesses vacant orbitals, allowing it to accept electrons from Lewis bases. l-i.co.uk In the context of polyurethane formation, two primary mechanistic pathways are proposed:

Activation of the Isocyanate: The tin catalyst can form a complex with the isocyanate group (-NCO). l-i.co.ukpcimag.com This interaction increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. pcimag.com

Activation of the Polyol: Alternatively, the catalyst can coordinate with the hydroxyl group (-OH) of the polyol. paintistanbulturkcoatcongress.comnih.gov This coordination increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group.

Theoretical and experimental studies suggest that the process may involve the formation of an intermediate organotin alkoxide complex after interaction with the alcohol. nih.gov This complex then reacts with the isocyanate to form the urethane and regenerate the catalyst. nih.gov This Lewis acid mechanism is what makes organotin compounds like this compound such efficient and widely used catalysts in the polyurethane industry. l-i.co.ukgoogle.com

Impact on Resultant Polyurethane Material Attributes

Silicone Polymerization and Crosslinking

This compound also serves as a critical catalyst in the curing of silicone polymers, particularly in room-temperature-vulcanizing (RTV) systems. atamankimya.com The most common application is in condensation curing, a process that involves the crosslinking of siloxane chains to form a stable, three-dimensional elastomeric network. uni-wuppertal.deresearchgate.net

The mechanism involves catalyzing the reaction between hydroxyl-terminated polydimethylsiloxanes (α, ω-dihydroxypolydimethylsiloxanes) and a crosslinking agent, which is typically a silane (B1218182) or a silicic acid ester like tetraethyl orthosilicate (B98303) (TEOS). uni-wuppertal.demdpi.com The dibutyltin catalyst facilitates the hydrolysis of the crosslinking agent and the subsequent condensation reaction between the resulting silanol (B1196071) groups and the hydroxyl end-groups of the silicone polymer chains. researchgate.net This process releases a small molecule, such as alcohol, and forms stable siloxane (Si-O-Si) bridges, which constitute the crosslinks of the network. The rate of this curing reaction is dependent on the catalyst type and concentration, the structure of the crosslinking agent, and the presence of moisture, which can accelerate the process. uni-wuppertal.de This catalytic action is essential for the formation of durable and stable silicone elastomers and sealants used in construction, automotive, and industrial applications. atamankimya.commofanpu.comgoogle.com

Polyester (B1180765) Resin Synthesis via Esterification and Transesterification

This compound, like other organotin compounds, serves as an effective catalyst in the synthesis of polyester resins. lupinepublishers.com These resins are typically formed through condensation reactions—specifically esterification (reaction of a dicarboxylic acid with a diol) and transesterification (reaction of an ester with an alcohol). researchgate.netresearchgate.net The primary role of the organotin catalyst is to significantly reduce the time required to complete these reactions and ensure a thorough conversion of the reactants. google.comgoogle.com

The catalytic activity of this compound is attributed to the Lewis acidic nature of the tin atom. lupinepublishers.com Two principal mechanisms are generally proposed for organotin-catalyzed esterification and transesterification reactions. rsc.org

Lewis Acid Mechanism: This is the most commonly proposed pathway. The tin compound functions as a Lewis acid, coordinating to the carbonyl oxygen of the ester or carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the carbon more susceptible to nucleophilic attack by an alcohol, facilitating the esterification or transesterification process. This mechanism is typical for systems where the catalyst's ligands are not readily exchanged with the alcohol reactant. rsc.org

Exchange/Insertion Mechanism: This mechanism involves an initial associative exchange of a ligand on the tin atom with the alcohol reactant to form a tin alkoxide. Subsequently, the carboxylic acid or ester coordinates to and inserts into the Sn-O bond of this newly formed tin alkoxide. The final step is an associative exchange that releases the final ester product and regenerates the catalyst for the next cycle. rsc.org

The use of organotin catalysts like this compound offers several advantages in polyester production, including high efficiency, a reduced tendency to cause side reactions like the formation of olefins from secondary alcohols, and the ability to produce colorless esters. lupinepublishers.com These catalysts are active at the high temperatures (150°C to 270°C) typically required for polyesterification to maintain a fluid reaction mixture. google.com

Comparative Catalytic Efficacy of this compound Analogues

The efficacy of organotin catalysts can vary based on the nature of the organic groups attached to the tin atom. This compound (DBTDS) is part of a family of dibutyltin dicarboxylates, which includes the widely used catalyst dibutyltin dilaurate (DBTDL). industrialchemicals.gov.au While both are effective, their performance can differ in terms of reaction speed, product characteristics, and specific application suitability.

Dibutyltin dilaurate is often highlighted for its high catalytic activity and versatility in producing polyurethanes, silicones, and polyesters. usc.edusongwon.com It is recognized as a powerful Lewis acid catalyst that excels in moisture-cure and two-component reaction systems. In contrast, research on alkyd coatings has shown that this compound can act as an effective stabilizer, reducing degradation, enhancing tensile strength, and extending the lifespan of the coating. scispace.com

The choice between these catalysts often depends on the specific requirements of the final product, such as desired cure time, physical properties, and compatibility with other components in the formulation. tib-chemicals.comsongwon.com For instance, in the synthesis of certain polyesters, the specific carboxylate ligand (stearate vs. laurate) can influence the catalyst's solubility in the reaction medium and the final properties of the polymer. researchgate.netresearchgate.net

Table 1: Comparative Properties of this compound and Dibutyltin Dilaurate

| Property | This compound (DBTDS) | Dibutyltin Dilaurate (DBTDL) | References |

|---|---|---|---|

| Primary Function | Catalyst and stabilizer. | Highly active catalyst for polymerization and crosslinking. | scispace.com |

| Key Applications | Polyester synthesis, stabilizer for alkyd coatings. | Polyurethane foams, silicones (RTV), sealants, adhesives, polyester coatings. | scispace.com |

| Catalytic Activity | Effective catalyst for esterification. | Considered exceptionally versatile and highly active for polymerization. | usc.eduepo.org |

| Physical Form | Solid/waxy solid at room temperature. | Light yellow oily liquid at room temperature. | scispace.com |

| Noted Characteristics | Shown to reduce discoloration and enhance tensile strength in alkyd coatings. | Excellent catalytic activity in moisture-cure systems; improves drying and surface hardness in coatings. | scispace.com |

Synergistic catalysis is a strategy where two or more distinct catalysts work in concert to achieve a combined effect that is greater than the sum of their individual effects. nih.gov This approach can lead to new chemical transformations, improve the efficiency of existing ones, or enhance selectivity. nih.gov In a synergistic system, one catalyst might activate the nucleophile while another activates the electrophile, creating two highly reactive species that can then combine more readily. nih.govresearchgate.net

Evaluation against Other Organotin Catalysts (e.g., Dibutyltin Dilaurate)

Catalysis in Fine Chemical and Pharmaceutical Intermediate Synthesis

Beyond large-scale polymer production, organotin catalysts like this compound find applications in the synthesis of fine chemicals and pharmaceutical intermediates. lookchem.comhcmuaf.edu.vn Organotin compounds are often preferred over stronger acid or base catalysts when reactants are sensitive to harsh conditions, helping to avoid side reactions and corrosion of equipment. lupinepublishers.com

One notable application is in the synthesis of benzyl (B1604629) esters of aromatic hydroxycarboxylic acids. googleapis.com These reactions, which are a form of esterification, have been shown to proceed with high yields and purity when catalyzed by organotin compounds such as dibutyltin oxide. For instance, the reaction of p-hydroxybenzoic acid and benzyl alcohol yielded 94% crude benzyl p-hydroxybenzoate when catalyzed by dibutyltin oxide, a precursor for this compound. scispace.comgoogleapis.com This demonstrates the utility of these catalysts in producing specific, high-value chemical compounds that may serve as intermediates in various industries. The development of efficient catalytic processes is of particular interest in the pharmaceutical field for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs).

Stabilization Mechanisms and Research in Materials Science Applications

Dibutyltin (B87310) Distearate as a Polymeric Material Stabilizer

DBTDS is an effective stabilizer for a range of polymeric materials, most notably Polyvinyl Chloride (PVC). It functions by counteracting the degradation processes that can compromise the structural integrity and appearance of the polymer.

Stabilization of Polyvinyl Chloride (PVC) against Degradation Processes

Polyvinyl chloride is inherently susceptible to thermal degradation at its processing temperatures, which are higher than its decomposition temperature. xikuichem.comiyte.edu.tr This degradation involves the release of hydrogen chloride (HCl), a process known as dehydrochlorination, which can trigger further, autocatalytic breakdown of the polymer structure. iyte.edu.trnih.gov Organotin compounds like DBTDS are crucial in preventing this degradation. iyte.edu.tr

The stabilization mechanism of organotin compounds in PVC is multifaceted. They can scavenge the released HCl, preventing the autocatalytic degradation cascade. Additionally, some organotin stabilizers can substitute labile chlorine atoms on the PVC chain, which are weak points where degradation often initiates. iyte.edu.tr This substitution enhances the intrinsic stability of the polymer. The effectiveness of organotin stabilizers can be influenced by their compatibility with the PVC matrix; for instance, alkyltin alkyl thioglycolates have shown high compatibility and efficiency. ncsu.edu

Research has shown that the presence of organotin compounds significantly reduces the photodegradation of PVC. nih.govresearchgate.net Upon exposure to UV radiation, PVC can undergo photo-oxidation and photodegradation, leading to the formation of undesirable functional groups like hydroxyls, carbonyls, and alkenes, as well as weight loss and reduced molecular weight. nih.gov Organotin compounds can act as hydrogen chloride and radical scavengers, peroxide decomposers, and primary photostabilizers to mitigate these effects. nih.govresearchgate.net

Photostabilization Mechanisms in Polymer Formulations

The photostabilization of polymers like PVC by organotin compounds, including DBTDS, involves several key mechanisms. When exposed to UV radiation, PVC can degrade, leading to undesirable changes in its physical and chemical properties. nih.gov Organotin compounds can inhibit this photodegradation by acting as:

Hydrogen Chloride (HCl) Scavengers : They neutralize the HCl released during PVC degradation, which would otherwise catalyze further degradation. nih.govresearchgate.net

Radical Scavengers : They can terminate the free radicals that are formed during photo-oxidation, thus interrupting the degradation chain reactions. nih.govresearchgate.net

Peroxide Decomposers : They can break down peroxides that are formed, which are unstable and can lead to further degradation. nih.govresearchgate.net

UV Absorbers : Some organotin compounds, particularly those with aromatic moieties, can absorb harmful UV radiation and dissipate it as heat, thereby protecting the polymer. nih.govmdpi.com

Studies have demonstrated that PVC films containing organotin compounds exhibit significantly less degradation upon UV irradiation compared to unstabilized films. nih.govnih.gov This is evidenced by reduced formation of carbonyl, hydroxyl, and polyene groups, as well as less weight loss and fewer surface irregularities. nih.govresearchgate.net The efficiency of the photostabilizer can be influenced by its chemical structure, with compounds containing a higher degree of aromaticity often showing enhanced performance. nih.govmdpi.com

Thermal Stabilization in Polymeric Systems

Dibutyltin distearate and related organotin compounds are effective thermal stabilizers for polymers like PVC. iosrjournals.orgresearchgate.net The thermal degradation of PVC is an autocatalytic process initiated by the elimination of hydrogen chloride (HCl). nih.gov Heat stabilizers are essential to prevent this degradation during processing and to extend the service life of the final product. chembroad.com

The primary mechanism of thermal stabilization by organotin compounds involves the scavenging of HCl, which prevents the acid-catalyzed degradation of the polymer. Furthermore, these stabilizers can react with and replace the labile chlorine atoms in the PVC structure, which are the primary sites for the initiation of thermal degradation. iyte.edu.tr This substitution creates a more thermally stable polymer chain. The effectiveness of the stabilizer is also linked to the stability of the bonds within the stabilizer molecule itself. iyte.edu.tr

Research has demonstrated that the addition of organotin stabilizers significantly improves the thermal stability of PVC. ncsu.eduresearchgate.net For instance, the onset of HCl evolution in PVC films is significantly delayed in the presence of an organotin stabilizer. iyte.edu.tr The presence of these stabilizers can also lead to an increase in the decomposition temperature of the polymer. ncsu.edu

Applications in Coating Formulations

This compound is also utilized in coating formulations, particularly for alkyd resins, to enhance their durability and performance when exposed to environmental stressors.

Stabilization of Alkyd Coatings under Environmental Stressors

Alkyd resins, while versatile, are known for their poor outdoor durability, making them susceptible to degradation from factors like UV radiation and hydrolysis from acid rain. scispace.com this compound has been shown to be an effective stabilizer for alkyd coatings, mitigating these degradation processes. scispace.comajol.info

The stabilization mechanism in alkyd coatings is thought to involve the homolysis of the tin-oxygen bond in the this compound molecule when exposed to heat or UV radiation. scispace.comresearchgate.net This process generates dibutyltin carboxylate radicals that can scavenge polymer radicals, thereby reducing the rate of oxidative degradation and cross-linking the polymer chains. scispace.com This action helps to preserve the integrity of the coating.

Studies on poly(glycerol-phthalate) based alkyd coatings have shown that the inclusion of this compound leads to several beneficial effects, including:

Reduced formation of hydroxyl moieties. ajol.info

Prevention of discoloration. ajol.info

Increased gel content. scispace.comajol.info

Enhanced tensile strength. scispace.comajol.info

An elongated lifespan for the coating. scispace.comajol.info

The most effective concentration for stabilization has been reported to be around 10 x 10⁻⁴ mole%. scispace.comscispace.com

Effects on Coating Properties: Gel Content, Tensile Strength, and Gloss Retention

The addition of this compound to alkyd coating formulations has a significant impact on several key physical properties.

Gel Content: The presence of this compound tends to increase the gel content in alkyd coatings, both before and during outdoor exposure. scispace.com A higher gel content is beneficial as it can reduce the diffusion of oxygen into the polymer matrix, thereby lowering the level of oxidative degradation. scispace.com In some cases, the presence of the stabilizer enhanced the formation of gel during oven aging. iosrjournals.org

Tensile Strength: this compound can enhance the tensile strength of alkyd coatings. scispace.comajol.info This is likely due to increased gel formation, which imparts greater rigidity to the coating. scispace.com In one study, the tensile strength of a coating with 10 x 10⁻⁴ mole% of the stabilizer was least affected by processing and showed minimal reduction during exposure. scispace.com

Gloss Retention: Gloss retention in coatings is often dependent on the gel content. iosrjournals.org By stabilizing the polymer and promoting gel formation, this compound can contribute to better gloss retention, which is a crucial aesthetic property for many coating applications. iosrjournals.org

The table below summarizes the effects of this compound on the properties of a poly(glycerol-phthalate) based alkyd coating.

| Property | Unstabilized Coating | Stabilized Coating (with this compound) | Reference |

| Hydroxyl Moiety Formation | Higher | Reduced | ajol.info |

| Discoloration | Prone to discoloration | Lack of discoloration | ajol.info |

| Gel Content | Lower | Increased | scispace.comajol.info |

| Tensile Strength | Lower | Enhanced | scispace.comajol.info |

| Lifespan | Shorter | Elongated | scispace.comajol.info |

| Gloss Retention | Lower | Improved | iosrjournals.org |

Stabilization of Polyester (B1180765) Coatings

Research has demonstrated the effectiveness of this compound in enhancing the durability of polyester-based coatings, specifically those derived from poly(glycerol-phthalate) alkyd resins. When subjected to outdoor weathering, these coatings can degrade, leading to a loss of mechanical integrity and aesthetic properties. The incorporation of DBTDST has been shown to counteract these effects.

In a study on poly(glycerol-phthalate) based alkyd coatings, the addition of varying concentrations of this compound was found to significantly improve their stability. scispace.comajol.info The weathering and stabilization processes were monitored through several analytical techniques, including infrared spectroscopy, gel formation, color development, and tensile strength measurements. ajol.info The results indicated that coatings stabilized with DBTDST exhibited a reduction in the formation of hydroxyl moieties, maintained their color, showed increased gel content, and had enhanced tensile strength. ajol.info These improvements collectively contribute to an extended lifespan for the alkyd coating. ajol.info

The formation of gel is a crucial aspect of the stabilization mechanism. An increased gel content in the stabilized coatings suggests a higher degree of cross-linking, which can reduce the diffusion of oxygen into the polymer matrix. scispace.com This, in turn, minimizes oxidative degradation. scispace.com Research showed that coatings containing the tin ester had a higher gel content from the beginning of exposure and throughout the outdoor weathering process compared to the unstabilized control sample. scispace.com

The most effective concentration for stabilizing the alkyd coatings in one study was found to be 10 x 10⁻⁴ mole%. ajol.info This concentration provided the optimal balance of properties, effectively reducing degradation reactions. ajol.info

Table 1: Effects of this compound on Poly(glycerol-phthalate) Alkyd Coating Properties

| Property | Unstabilized Coating | Stabilized Coating (with DBTDST) | Finding Reference |

|---|---|---|---|

| Hydroxyl Moiety Formation | Increased upon weathering | Reduced formation | ajol.info |

| Color | Discoloration observed | Lack of discoloration | ajol.info |

| Gel Content | Lower | Increased | scispace.comajol.info |

| Tensile Strength | Decreased upon weathering | Enhanced | ajol.info |

Mechanistic Understanding of Stabilizer-Polymer Interactions

The stabilizing action of this compound in polymer matrices is rooted in its ability to interfere with degradation pathways. Polymers are susceptible to degradation from various sources, including heat, light, and oxygen, which lead to changes in their chemical structure and a reduction in physical properties. wikipedia.org

This compound mitigates degradation by intervening in the chemical reactions that break down the polymer chains. In the context of alkyd coatings, which are polyesters, a primary degradation pathway involves the breaking of ester bonds and oxidation of the polymer backbone. The presence of DBTDST leads to a reduction in degradation reactions, as evidenced by the enhanced properties of the stabilized coatings. ajol.info

The compound's effectiveness stems from its interaction with the polymer matrix. For instance, in poly(glycerol-phthalate) based alkyd coatings exposed to outdoor weather, the stabilized samples showed a marked improvement in durability. scispace.com This suggests that DBTDST actively participates in chemical processes that prevent the deterioration of the polymer's structural integrity. The reduction in hydroxyl group formation, for example, points to the suppression of photo-oxidative reactions that are common in weathered coatings. ajol.info

The mechanism of stabilization by organotin compounds like this compound can be complex and is not always limited to simple acid scavenging. In some polymer systems, these stabilizers can play a role in managing radical species that propagate degradation.

During thermal or photo-oxidative degradation, free radicals are formed on the polymer backbone. researchgate.net These radicals can react with oxygen, leading to a chain reaction of bond cleavage and cross-linking that ultimately degrades the material. While hindered amine light stabilizers (HALS) are well-known for their radical scavenging capabilities, the role of dibutyltin compounds is more nuanced. wikipedia.org

In studies of alkyd coatings, it has been suggested that the thermal homolysis of the tin-oxygen bond in the this compound molecule can occur. researchgate.net This process can lead to the formation of macroalkoxy radicals. researchgate.net While this introduces more radicals, the subsequent reactions and the increased gel formation observed in stabilized samples suggest a complex interaction that ultimately enhances the stability of the polymer network. scispace.comresearchgate.net The formation of a more cross-linked structure can physically hinder the propagation of degradation by trapping radicals and reducing the permeability of oxygen into the polymer matrix. scispace.com Therefore, while not a classical radical scavenger in the way HALS are, DBTDST influences radical-involved processes to the benefit of the polymer's durability.

Environmental Behavior and Degradation Pathways

Abiotic Degradation Processes of Dibutyltin (B87310) Distearate

Abiotic degradation involves the breakdown of chemical compounds through non-living environmental factors such as water, sunlight, and oxidation.

Hydrolysis Pathways and Identification of Degradation Products

Dibutyltin distearate can undergo hydrolysis, a chemical reaction with water, which leads to the cleavage of the ester bonds. This process results in the formation of dibutyltin oxide and stearic acid. The general reaction is as follows:

(C₄H₉)₂Sn(OCOC₁₇H₃₅)₂ + H₂O → (C₄H₉)₂SnO + 2C₁₇H₃₅COOH

The persistence of dibutyltin compounds in aquatic ecosystems is influenced by factors such as temperature. canada.ca The degradation of organotin compounds, including this compound, is generally accelerated by higher temperatures. dcceew.gov.au

Table 1: Hydrolysis Degradation Products of this compound

| Initial Compound | Degradation Process | Resulting Products |

| This compound | Hydrolysis | Dibutyltin oxide, Stearic acid |

This table outlines the primary products formed from the hydrolysis of this compound.

Photodegradation Mechanisms and Kinetics in Aquatic Environments

Sunlight, particularly the UV portion of the spectrum, plays a crucial role in the degradation of organotin compounds. dcceew.gov.auresearchgate.net Photodegradation involves the absorption of light energy, which can lead to the breaking of chemical bonds. For dibutyltin species, photolysis is a significant degradation pathway in aquatic environments. canada.capublications.gc.ca

Oxidative Degradation under Specific Environmental Conditions

Oxidative degradation is another abiotic process that contributes to the breakdown of organotin compounds. researchgate.net This involves the reaction of the compound with oxidizing agents present in the environment. Advanced oxidation processes, such as those involving hydroxyl radicals (HO•), can effectively degrade organotins into simpler, less harmful inorganic compounds. nih.gov

In a study investigating the oxidative degradation of tributyltin (TBT), it was found that the process involves the cleavage of the tin-carbon (Sn-C) bond through electrophilic attack, leading to the removal of butyl groups. frontiersin.org This results in the formation of dibutyltin and monobutyltin (B1198712) derivatives. frontiersin.org While this study focused on TBT, the mechanism provides insight into the potential oxidative degradation pathway for other butyltin compounds like this compound. The efficiency of oxidative degradation can be influenced by factors such as pH. frontiersin.org For instance, the removal of TBT and triphenyltin (B1233371) (TPhT) using potassium ferrate enhanced by nano zero-valent iron was found to be maximal at a pH of 8.0. frontiersin.org

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process in the environmental fate of many chemical compounds.

Biodegradation in Aquatic Ecosystems and Sediment

The biodegradation of dibutyltin compounds occurs in both the water column and sediment of aquatic ecosystems. canada.ca The rate and extent of this degradation are highly dependent on the specific characteristics of the ecosystem, including temperature and the presence of butyltin-tolerant and degrading microorganisms. canada.ca

In bottom sediments, autochthonous (native) microbiota play a significant role in the transformation of butyltin compounds. researchgate.netcyberleninka.ru A study in the Gulf of Finland found that dibutyltin in bottom sediments was transformed by the local microbial community with a degradation rate of 0.022 day⁻¹ and a half-life of 31.5 days. researchgate.netcyberleninka.ruecosysttrans.com The process of biodegradation involves the sequential removal of butyl groups, leading to less toxic metabolites. researchgate.net For example, the transformation of dibutyltin can lead to the formation of monobutyltin (MBT). cyberleninka.ru

Table 2: Biodegradation Rate of Dibutyltin in Bottom Sediments

| Location | Degradation Rate (day⁻¹) | Half-life (days) |

| Gulf of Finland | 0.022 | 31.5 |

This table presents the degradation rate and half-life of dibutyltin due to microbial activity in the bottom sediments of the Gulf of Finland, as reported in a 2024 study. researchgate.netcyberleninka.ruecosysttrans.com

Microbial Transformation Pathways of Dibutyltin Species

Various microorganisms are capable of transforming dibutyltin species. The primary mechanism of microbial transformation is debutylation, the cleavage of the tin-carbon bond, which reduces the toxicity of the compound. researchgate.net

Several bacterial genera have been identified as having the ability to degrade butyltin compounds. For instance, Moraxella osloensis has demonstrated the capability to degrade tributyltin, producing dibutyltin and inorganic tin as by-products. researchgate.net Fungal species, such as Cunninghamella elegans, can degrade tributyltin to dibutyltin and monobutyltin. researchgate.net

Metagenomic analysis of bottom sediments during the transformation of butyltin compounds has shown an increase in the abundance of bacteria from the genera Acidithiobacillus, Halothiobacillus, Alicyclobacillus, Sulfurospirillum, and Denitrovibrio, as well as methanogenic archaea of the genus Methanolobus, suggesting their potential involvement in the biodegradation process. cyberleninka.ruecosysttrans.com The bacterium Stenotrophomonas chelatiphaga has also been shown to transform TBT into dibutyltin and monobutyltin. researchgate.net

The general microbial degradation pathway for butyltins is a sequential debutylation:

Tributyltin → Dibutyltin → Monobutyltin → Inorganic Tin researchgate.net

This process progressively reduces the toxicity of the organotin compounds. researchgate.net

Formation and Environmental Fate of Dibutyltin Degradation Products

The primary degradation pathway for organotins like dibutyltin involves the sequential removal of the alkyl groups. canada.ca Tributyltin degrades both biologically and abiotically to form dibutyltin, which then degrades further to monobutyltin, and ultimately to inorganic tin. canada.canih.gov

In laboratory experiments exposing dibutyltin to light, monobutyltin and inorganic tin were the observed degradation products. canada.cacanada.ca The half-life for the degradation of monobutyltin in these experiments was 0.4 days, and after nine days, inorganic tin accounted for about 70% of the initial monobutyltin concentration. canada.cacanada.ca This indicates a relatively rapid breakdown of the primary degradation product of dibutyltin under these conditions. The final degradation products of organotin compounds are believed to be inorganic tin salts. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Tributyltin | TBT |

| Dibutyltin dichloride | - |

| Tributyltin chloride | - |

Advanced Analytical Techniques for Dibutyltin Distearate and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Speciation

Spectroscopic techniques are indispensable for elucidating the molecular structure and chemical environment of tin in dibutyltin (B87310) distearate. These methods provide valuable insights into bonding, degradation pathways, and the coordination state of the tin atom.

Infrared Spectroscopy in Degradation Monitoring and Material Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-invasive tool for monitoring the chemical changes of DBTDS within a material matrix. mdpi.com By tracking shifts in characteristic absorption bands, researchers can follow the degradation process of polymers and other materials stabilized with this compound.

Key vibrational bands for monitoring DBTDS include the ester carbonyl (C=O) stretching vibration, typically observed around 1740 cm⁻¹, and the tin-oxygen (Sn-O) bond, which appears in the lower frequency region, around 650 cm⁻¹. Changes in the intensity and position of these peaks can indicate the cleavage of the Sn-O bond, a critical step in the degradation of the stabilizer and the host material. For instance, in the study of alkyd coatings, the successful synthesis of DBTDS was confirmed by identifying characteristic absorption bands for Sn-Bu (rock), C=O (asymmetric), and Sn-O-C (stretch). scispace.com

FTIR, often combined with multivariate analysis, can serve as a high-throughput screening method to assess the metabolic capability of complex microbial communities involved in the degradation of related tin compounds. sintef.combiospec.net This approach allows for the monitoring of biochemical changes in cells as they metabolize these compounds. biospec.net

Table 1: Key Infrared Absorption Bands for Dibutyltin Distearate Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Significance in Analysis |

| Ester Carbonyl (C=O) | ~1740 | Indicates the integrity of the stearate (B1226849) ligand. |

| Tin-Oxygen (Sn-O) | ~650 | Reflects the status of the bond between tin and the stearate group. |

| Tin-Carbon (Sn-Bu) | Varies | Confirms the presence of the butyl groups attached to the tin atom. |

This table is based on data from multiple sources. scispace.com

Nuclear Magnetic Resonance Spectroscopy (e.g., Tin-119 NMR) for Chemical Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed chemical speciation of organotin compounds like this compound. researchgate.net Among the various NMR-active nuclei, Tin-119 (¹¹⁹Sn) NMR is particularly valuable due to its sensitivity and wide chemical shift range, which is highly dependent on the coordination number and geometry of the tin atom. nih.gov

¹¹⁹Sn NMR can be used to follow the conversion of organotin compounds in different environments. For example, studies have shown that dibutyltin maleate (B1232345) (DBTM) can be quantitatively converted to other species under simulated gastric conditions, a transformation that can be tracked using ¹¹⁹Sn NMR. umweltbundesamt.at The chemical shift in ¹¹⁹Sn NMR is indicative of the coordination number of the tin atom, with an increase in coordination number generally leading to a shift to lower frequencies. researchgate.net This allows for the differentiation between various organotin species that may be present as degradation products or impurities. shu.ac.uk

In addition to ¹¹⁹Sn NMR, ¹H and ¹³C NMR are also employed to provide a complete structural analysis of organotin complexes. bsmiab.org The coupling constants between tin and carbon or proton nuclei can provide further information about the geometry of the molecule. bsmiab.org

Mössbauer Spectroscopy for Chemical State Analysis of Tin

Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin atoms, providing information on their oxidation state and coordination geometry in the solid state. demokritos.grscielo.org The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

The isomer shift provides information about the s-electron density at the tin nucleus, which can distinguish between Sn(II) and Sn(IV) oxidation states. acs.org For organotin(IV) compounds like this compound, the isomer shift values are indicative of a +4 oxidation state. researchgate.net

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing insight into the symmetry of the tin atom's coordination sphere. researchgate.net A non-zero QS value indicates an asymmetric environment around the tin nucleus. researchgate.net The magnitude of the QS value can often be correlated with the coordination number of the tin atom, with larger values (e.g., >2.1 mm s⁻¹) suggesting a coordination number greater than four. researchgate.netnih.gov This technique has been used to study the changes that triorganotin biocides undergo when incorporated into elastomers, where they can convert to species like di-n-butyltin distearate. shu.ac.uk

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its presence, even at trace levels. These methods are often coupled with highly sensitive detectors for precise analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of organotin compounds, including dibutyltin species, in a variety of complex matrices such as water, sediment, and biological tissues. nih.govcefas.co.ukcdc.gov The method typically involves an extraction step, followed by derivatization to increase the volatility of the organotin compounds for GC analysis. nih.govshimadzu.com

For the analysis of dibutyltin compounds in PVC products, a common method involves solvent extraction under acidic conditions, followed by derivatization with sodium tetraethylborate. shimadzu.com The resulting ethylated derivatives are then separated on a capillary column and detected by a mass spectrometer. nih.govshimadzu.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific organotin compounds. nih.gov This approach allows for the detection of dibutyltin compounds at very low concentrations, with detection limits often in the low mg/L range. nih.gov

Recent advancements have focused on developing methods that avoid the derivatization step, which can be a drawback of conventional protocols. Low-pressure GC coupled with tandem mass spectrometry (LPGC/MS (B15284909)/MS) has been shown to reduce analysis time and allow for large-volume injections, with detection limits for dibutyltin in water as low as a few nanograms per liter. nih.gov

Table 2: GC/MS Method Parameters for Dibutyltin Analysis in Textile Auxiliaries

| Parameter | Value |

| Column | Rxi-5 ms silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm) |

| Derivatizing Agent | Sodium tetraethylborate |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Linear Range (DBT) | 0.1-8.0 mg/L |

| Detection Limit (LOD) | 0.003-0.005 mg/L |

| Average Recoveries | 92.6%-108.0% |

This data is based on a study for the determination of organotin compounds in textile auxiliaries. nih.gov

Atomic Absorption Spectroscopy (AAS) with Graphite (B72142) Furnace for Tin Quantitation

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for the quantitative determination of total tin content. agriculturejournals.cz When coupled with a graphite furnace atomizer (GFAAS), it offers very low detection limits, making it suitable for trace analysis. osha.govtechnologynetworks.com This method is often used to determine the total tin concentration in environmental samples like marine sediments. k-state.edu

In GFAAS, the sample is introduced into a graphite tube which is then heated in a programmed sequence of steps (drying, pyrolysis, and atomization) to generate free tin atoms. k-state.edu These atoms then absorb light from a tin-specific lamp, and the amount of absorbed light is proportional to the concentration of tin in the sample. k-state.edu To overcome matrix interferences and improve the sensitivity for organotin analysis, the graphite furnace can be treated with metal carbides or a matrix modifier can be added to the sample. acs.orgtandfonline.com For instance, a mixture of NH₄H₂PO₄/Mg(NO₃)₂ has been used as a matrix modifier for tin analysis in marine sediments. k-state.edu

The optimized pyrolysis and atomization temperatures are crucial for accurate quantification. For tin analysis, these temperatures are typically around 1100°C and 2300°C, respectively. k-state.edu GFAAS methods have been developed for the determination of tin in various samples with detection limits in the picogram range. nih.gov

Table 3: Typical Instrumental Parameters for Zeeman Graphite Furnace AAS for Tin Analysis

| Parameter | Setting |

| Pyrolysis Temperature | 1100°C |

| Atomization Temperature | 2300°C |

| Matrix Modifier | NH₄H₂PO₄/Mg(NO₃)₂ or Mg(NO₃)₂ |

| Purge Gas | Argon |

| Light Source | Tin electrodeless discharge lamp |

This data is based on a study for the determination of total tin in marine sediments. k-state.edu

Other Chromatographic Techniques for Organotin Compound Analysis

Beyond conventional methods, several other chromatographic techniques have been developed for the speciation and analysis of organotin compounds. These methods often provide enhanced resolution, sensitivity, and applicability to complex matrices.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative for the separation of organometallic compounds that are not readily analyzable by GC due to low volatility or thermal instability. researchgate.net SFC combines the benefits of both gas and liquid chromatography, utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netrsc.org This technique is particularly suitable for analyzing thermally labile organotin compounds. researchgate.net

When coupled with inductively coupled plasma mass spectrometry (SFC-ICP-MS), it provides excellent separation and detection capabilities for organotin mixtures. rsc.org Optimization of parameters such as interface temperature, oven temperature, CO2 pressure, and mobile phase composition is critical for achieving effective separation. rsc.orgpsu.edu Research has demonstrated the successful separation of tetra- and tri-organotin compounds using SFC-ICP-MS, with detection limits in the picogram range. rsc.org

Key research findings for SFC in organotin analysis include:

Low Detection Limits: For compounds like tetrabutyltin (B32133) and tributyltin chloride, detection limits as low as 0.26 pg and 0.80 pg, respectively, have been achieved. rsc.org

High Precision: The relative standard deviation (RSD) for replicate injections is typically low, ranging from 1.3% to 3.4%, indicating good reproducibility. rsc.org

Versatility: SFC can be used for the analysis of a wide range of organometallic compounds, including those of lead and mercury, in addition to tin. researchgate.net

High-Temperature and Advanced Capillary Gas Chromatography

Direct analysis of less volatile organotin compounds by conventional GC can be challenging. High-temperature capillary gas chromatography and advanced GC configurations with specialized detectors offer solutions. For instance, direct Grignard pentylation of samples followed by capillary GC with flame photometric detection (FPD) has been successfully used for analyzing organotin-contaminated samples. nih.gov

Furthermore, the use of a programmable temperature vaporizer (PTV) inlet in GC-MS systems allows for the on-line hydride generation and subsequent speciation of dibutyltin and tributyltin at trace levels. nih.gov This automated method demonstrates high reproducibility and sensitivity. nih.gov Recent advancements also include the analysis of underivatized chlorinated organotin compounds using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), which simplifies sample preparation.

Method Validation and Performance Characteristics in Environmental and Material Matrices

The validation of analytical methods is essential to ensure the reliability and accuracy of results. numberanalytics.comepa.gov This process involves evaluating several performance characteristics, including linearity, specificity, accuracy, precision, and limits of detection and quantification. ibacon.comnpra.gov.my For organotin compounds like this compound, method validation is particularly important due to their presence in complex environmental and material matrices. numberanalytics.com

The analysis of organotins in matrices such as PVC, plastics, water, and sediment requires robust methods that can overcome interferences and provide accurate quantification at low levels. researchgate.netdtic.milgov.bc.ca

Performance Characteristics in Environmental Matrices

For environmental samples like water and sediment, methods are often validated using certified reference materials (CRMs) to ensure accuracy. gov.bc.capjoes.com The performance of these methods is assessed based on several key parameters.

| Parameter | Water Matrix Performance | Sediment Matrix Performance | Source |

| Accuracy (Recovery) | 60-130% for dibutyltin | 60-130% for dibutyltin | gov.bc.ca |

| Precision (RSD) | ≤ 30% for dibutyltin | ≤ 30% for dibutyltin | gov.bc.ca |

| LOD (as Sn) | 2 pg L-1 (instrumental) | - | rsc.org |

| LOQ | 0.00770 µg g-1 (for Be, indicative of ICP-MS capability) | - | mdpi.com |

Accuracy , measured as the average recovery of a spiked analyte, is a critical measure. For dibutyltin in water and soil, acceptable recovery ranges are typically between 60% and 130%. gov.bc.cagov.bc.ca

Precision , expressed as the relative standard deviation (RSD) of replicate measurements, should be 30% or better for dibutyltin in these matrices. gov.bc.cagov.bc.ca

Limits of Detection (LOD) and Quantification (LOQ) are crucial for trace analysis. For instance, headspace solid-phase microextraction combined with capillary GC-ICP-MS has achieved an instrumental LOD of 2 pg L-1 for fentin (an organotin pesticide) in water. rsc.org

A comparison of a QuEChERS LC-MS/MS method with the standard ISO 23161 GC-AED method for organotins in sediment revealed that while both methods have their merits, the QuEChERS approach can be more cost-effective and require less sample material. mdpi.com However, for certain compounds like monobutyltin (B1198712), the accuracy and precision of the ISO method did not meet the acceptance criteria in one study. mdpi.com

Performance Characteristics in Material Matrices

In material matrices such as polyvinyl chloride (PVC) and other plastics, the extraction of organotin compounds is a key step. Methods have been developed for the simultaneous determination of multiple organotin compounds in such materials. researchgate.netnih.gov

| Parameter | PVC & Silicone Products | Source |

| Accuracy (Recovery) | 49.1-118.1% (for various organotins in PVC) | researchgate.net |

| 88.8-102.2% (for various organotins in siliconized paper) | researchgate.net |

A common method involves extraction with an acetone-hexane mixture, followed by derivatization and GC/MS analysis. researchgate.netnih.gov The recovery rates for various organotin compounds, including dibutyltin, in PVC products have been reported to be in the range of 49.1% to 118.1%. researchgate.net In one study, dibutyltin compounds were found in some PVC products at concentrations ranging from 1.2 to 29.4 µg/g. researchgate.net

Interactions and Reactivity with Other Chemical Species in Formulations

Reactions with Other Organometallic Compounds

A prominent example is the use of DBTDST in conjunction with calcium/zinc (Ca/Zn) stearate (B1226849) systems for the thermal stabilization of PVC. ncsu.edu While organotin compounds like DBTDST are highly effective, combining them with Ca/Zn stearates can provide a balanced stabilization effect, improving both early color stability and long-term heat resistance.

The mechanism of this synergy involves a cooperative effort in mitigating PVC degradation. ncsu.edu

Zinc Stearate (ZnSt₂): Acts as a primary stabilizer by reacting with the labile allylic chlorine atoms in the PVC chain, replacing them with more stable stearate groups. ncsu.edu However, the zinc chloride (ZnCl₂) formed as a byproduct is a strong Lewis acid that can aggressively catalyze further PVC degradation. ncsu.edu

Calcium Stearate (CaSt₂): Functions as a secondary stabilizer and HCl scavenger. Crucially, it reacts with the detrimental ZnCl₂ to regenerate the active zinc stearate and form calcium chloride (CaCl₂), which is a much weaker Lewis acid and less damaging to the polymer.

Dibutyltin (B87310) Distearate (DBTDST): Contributes significantly to this system by providing potent long-term stabilization. It efficiently scavenges HCl and also substitutes labile chlorine atoms. ncsu.edu Its compatibility with the PVC matrix ensures its sustained action. ncsu.edu Some research suggests that organotin compounds can exhibit synergistic effects with lanthanum stearate as well, enhancing the stabilization efficiency for PVC. ncsu.edu

The interaction is not a direct reaction between the organometallic species in the traditional sense, but a complementary and regenerative cycle that manages the byproducts of degradation and stabilization.

Table 1: Synergistic Interactions in PVC Stabilization

| Compound | Role in Formulation | Interaction with Other Compounds |

| Dibutyltin Distearate (DBTDST) | Primary & Long-Term Stabilizer | Works alongside metal stearates to provide robust, long-term heat stability. Scavenges HCl and substitutes labile chlorines. ncsu.edu |

| Zinc Stearate (ZnSt₂) | Primary Stabilizer (Early Color) | Reacts with PVC; byproduct ZnCl₂ is neutralized by CaSt₂. ncsu.edu |

| Calcium Stearate (CaSt₂) | Co-stabilizer, HCl Scavenger | Regenerates ZnSt₂ from ZnCl₂ to prolong stabilization effectiveness. ncsu.edu |

Ligand Exchange Reactions and Derivative Formation

Ligand exchange, or substitution, is a fundamental reaction for organometallic complexes where one ligand is replaced by another. xtremepape.rssavemyexams.com For this compound, these reactions are central to its function as a stabilizer and are a key pathway for synthesizing other organotin derivatives. The general form of a ligand exchange reaction can be represented as a reversible process where the equilibrium position depends on factors like ligand concentration and stability of the resulting complex. xtremepape.rs

In the context of PVC stabilization, the most critical ligand exchange reaction is with hydrogen chloride (HCl), which is released during the thermal degradation of the polymer. ncsu.edu DBTDST scavenges the HCl in a two-step process, where the stearate ligands are sequentially replaced by chloride ions:

(C₄H₉)₂Sn(OCOC₁₇H₃₅)₂ + HCl → (C₄H₉)₂Sn(Cl)(OCOC₁₇H₃₅) + C₁₇H₃₅COOH

(C₄H₉)₂Sn(Cl)(OCOC₁₇H₃₅) + HCl → (C₄H₉)₂SnCl₂ + C₁₇H₃₅COOH

This reaction neutralizes the autocatalytic effect of HCl. ncsu.edu Another vital ligand exchange reaction involves the substitution of labile allylic chlorine atoms on the PVC polymer chain with the more stable stearate groups from DBTDST. ncsu.edupishrochem.com This process replaces the weak C-Cl bond at defect sites with a stable ester linkage, preventing the initiation of the "unzipping" dehydrochlorination process. ncsu.edupishrochem.com

Derivative formation often proceeds via ligand exchange. While DBTDST is synthesized by reacting dibutyltin oxide with stearic acid, other derivatives can be created using similar chemistry. poliuretanos.com.brscispace.com By reacting dibutyltin oxide or dibutyltin dichloride with different carboxylic acids, thiols, or dithiocarbamates, a wide array of organotin compounds with tailored properties (e.g., enhanced hydrolytic stability, different catalytic activity) can be produced. poliuretanos.com.br For instance, reacting dibutyltin oxide with two different carboxylic acids can yield a mixed-ligand organotin compound.

Table 2: Key Ligand Exchange Reactions of this compound

| Reactant | Product(s) | Context/Significance |

| Hydrogen Chloride (HCl) | Dibutyltin chlorostearate, Dibutyltin dichloride, Stearic Acid | PVC Stabilization: Scavenges HCl to prevent autocatalytic degradation. ncsu.edu |

| PVC Chain (Allylic -Cl) | PVC-stearate ester linkage, Dibutyltin chlorostearate | PVC Stabilization: Replaces unstable chlorine atoms with stable stearate groups. ncsu.edupishrochem.com |

| Other Carboxylic Acids (R'COOH) | (C₄H₉)₂Sn(OOCR')(OCOC₁₇H₃₅) or (C₄H₉)₂Sn(OOCR')₂ | Synthesis: Formation of mixed-ligand or different dialkyltin dicarboxylate derivatives. |

Interaction with Accelerators and Curing Systems in Polymer Formulations

This compound's role as a catalyst, particularly in polyurethane systems, exemplifies its interaction with curing processes. Its effectiveness can be modified by the presence of accelerators, which are common in many polymer formulations to control the rate and temperature of curing. lusida.compolymerinnovationblog.com

In Polyurethane (PU) Formulations: Dibutyltin compounds are highly efficient catalysts for the gelling reaction between a polyol (R-OH) and an isocyanate (R'-NCO) to form urethane (B1682113) linkages. poliuretanos.com.brmofanpu.coml-i.co.uk DBTDST functions as a Lewis acid catalyst. The tin center coordinates with the oxygen or nitrogen atoms of the reactants, activating them and facilitating the nucleophilic attack that forms the polymer chain. l-i.co.uk

The interaction of DBTDST with accelerators, typically tertiary amines, is a well-known synergistic effect in PU chemistry. poliuretanos.com.br

This compound: Primarily catalyzes the gelling (polyol-isocyanate) reaction. l-i.co.uk

Amine Catalysts: Can also catalyze the gelling reaction but are often more effective at promoting the blowing reaction (isocyanate-water), which generates carbon dioxide for foaming. l-i.co.uk

In Other Polymer Systems:

PVC Stabilization: In this context, the "curing system" is the stabilization package that prevents thermal degradation. As detailed previously, DBTDST interacts with the degrading polymer and co-stabilizers like Ca/Zn stearates to "cure" or arrest the degradation process. ncsu.edu

Silicone Elastomers: Organotin compounds like dibutyltin dilaurate (a close relative of DBTDST) are used as catalysts in the curing of RTV (room-temperature-vulcanizing) silicones. They facilitate the crosslinking of silicone polymers, leading to the formation of a stable elastomeric network. mofanpu.com

Alkyd Coatings: DBTDST has been shown to act as a stabilizer in alkyd resin coatings. It retards oxidative degradation that occurs during weathering by competing with atmospheric oxygen for polymer chain radicals, thus reducing the formation of oxidized products and embrittlement. scispace.com

Table 3: Interaction of this compound in Various Polymer Systems

| Polymer System | Role of DBTDST | Interaction with Accelerators/Curing System |

| Polyurethanes (PU) | Gelling Catalyst | Acts synergistically with amine accelerators to control the cure profile and enhance reaction rates. poliuretanos.com.br |

| Poly(vinyl chloride) (PVC) | Heat Stabilizer | Interacts with the degrading polymer by scavenging HCl and substituting labile chlorines. Works with co-stabilizers like Ca/Zn stearates. ncsu.edu |